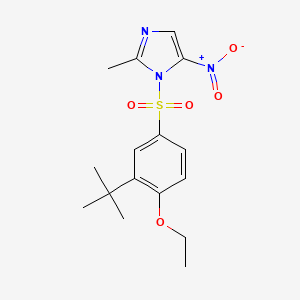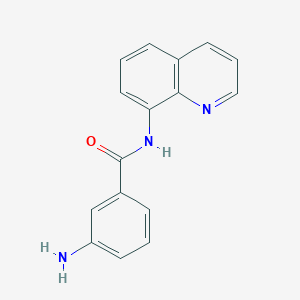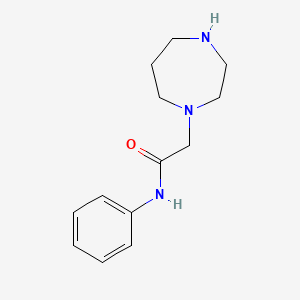
1-Phenyl-4-(1-pyrrolidinylcarbonyl)-1h-pyrazol-5-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Phenyl-4-(1-pyrrolidinylcarbonyl)-1h-pyrazol-5-amine is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is also known as PP2, and it is a selective inhibitor of Src family kinases. Src family kinases are a group of enzymes that play a crucial role in cell signaling pathways, and their dysregulation has been linked to various diseases, including cancer.
Wirkmechanismus
The mechanism of action of 1-Phenyl-4-(1-pyrrolidinylcarbonyl)-1h-pyrazol-5-amine involves the inhibition of Src family kinases. Src family kinases are enzymes that play a crucial role in cell signaling pathways, and their dysregulation has been linked to various diseases, including cancer. PP2 selectively inhibits these enzymes, which leads to the inhibition of cell growth and proliferation.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 1-Phenyl-4-(1-pyrrolidinylcarbonyl)-1h-pyrazol-5-amine have been extensively studied in various in vitro and in vivo models. Studies have shown that PP2 can inhibit the growth and proliferation of cancer cells by targeting Src family kinases. PP2 has also been shown to inhibit the migration and invasion of cancer cells. In addition, PP2 has been shown to have anti-inflammatory effects in various models.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 1-Phenyl-4-(1-pyrrolidinylcarbonyl)-1h-pyrazol-5-amine in lab experiments is its selectivity for Src family kinases. This makes it a valuable tool for studying the role of these enzymes in various cellular processes. However, one of the limitations of using PP2 is its potential off-target effects. PP2 has been shown to inhibit other kinases besides Src family kinases, which can complicate the interpretation of experimental results.
Zukünftige Richtungen
There are several future directions for research on 1-Phenyl-4-(1-pyrrolidinylcarbonyl)-1h-pyrazol-5-amine. One potential direction is the development of new cancer therapies based on PP2. Studies have shown that PP2 can inhibit the growth and proliferation of cancer cells by targeting Src family kinases, making it a potential candidate for developing new cancer therapies. Another potential direction is the development of new inhibitors that are more selective for Src family kinases than PP2. This could help to overcome some of the limitations of using PP2 in lab experiments.
Synthesemethoden
The synthesis of 1-Phenyl-4-(1-pyrrolidinylcarbonyl)-1h-pyrazol-5-amine is a multistep process that involves the reaction of various chemical reagents. The most common method for synthesizing this compound involves the reaction of 1-phenyl-1H-pyrazol-5-amine with pyrrolidine-1-carboxylic acid N-hydroxysuccinimide ester. The reaction is carried out in the presence of a suitable solvent, such as dimethylformamide, and a catalyst, such as triethylamine.
Wissenschaftliche Forschungsanwendungen
1-Phenyl-4-(1-pyrrolidinylcarbonyl)-1h-pyrazol-5-amine has been extensively studied for its potential applications in various fields of scientific research. One of the most promising applications of this compound is in the field of cancer research. Studies have shown that PP2 can inhibit the growth and proliferation of cancer cells by targeting Src family kinases. This makes PP2 a potential candidate for developing new cancer therapies.
Eigenschaften
IUPAC Name |
(5-amino-1-phenylpyrazol-4-yl)-pyrrolidin-1-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4O/c15-13-12(14(19)17-8-4-5-9-17)10-16-18(13)11-6-2-1-3-7-11/h1-3,6-7,10H,4-5,8-9,15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTYBERJMGMWKBR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)C2=C(N(N=C2)C3=CC=CC=C3)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Phenyl-4-(1-pyrrolidinylcarbonyl)-1h-pyrazol-5-amine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[4-(3-Methoxyphenyl)piperazin-1-yl]-[3-methyl-1-(2-methylphenyl)thieno[2,3-c]pyrazol-5-yl]methanone](/img/structure/B7459866.png)
![4'-Amino-3'-fluoro[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B7459867.png)

![4-[(4-Methyl-3-nitrobenzoyl)amino]butanoic acid](/img/structure/B7459890.png)

![4-[[(3,4-Difluorobenzoyl)amino]methyl]benzoic acid](/img/structure/B7459897.png)
![2-Chloro-N-[3-(trifluoromethoxy)phenyl]acetamide](/img/structure/B7459902.png)


![2-[5,6-dihydro-4H-cyclopenta[b]thiophene-2-carbonyl(methyl)amino]acetic acid](/img/structure/B7459926.png)


